![molecular formula C28H29ClN2O6 B2710082 Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-82-9](/img/structure/B2710082.png)
Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Ethyl 4-((2-((3-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is involved in the synthesis and characterization of novel compounds with potential applications. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines, showcasing their potential as antimicrobial agents against various bacteria and fungi, highlighting the chemical versatility and potential biomedical applications of compounds within this chemical class (Desai, Shihora, & Moradia, 2007).
Chemical Reactions and Synthesis Pathways
Brouwer, Craig, Jeffreys, and Munro (1972) explored the reactions between isatin and amines, contributing to the understanding of synthesis pathways involving dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Such studies are fundamental in developing novel synthetic strategies and understanding reaction mechanisms (Brouwer et al., 1972).
Novel Organic Reactions
Bradbury, Gilchrist, and Rees (1982) described the synthesis of an isolable 4aH-benzocycloheptene derivative, showcasing innovative approaches to organic synthesis and the potential for new chemical transformations. This research contributes to expanding the repertoire of organic synthesis, providing new tools and methods for chemical manufacturing (Bradbury, Gilchrist, & Rees, 1982).
Anticancer Research
Hatano, Takekawa, Hashimoto, Ishihara, Kawase, Qing, Qin-tao, and Sakagami (2009) investigated the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Their findings highlight the potential therapeutic applications of such compounds in cancer treatment, opening avenues for further research into their efficacy and mechanism of action (Hatano et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 2-(3-Chlorophenyl)ethylamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(3-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O6/c1-4-36-27(32)18-8-10-22(11-9-18)37-17-24-23-16-26(35-3)25(34-2)14-19(23)12-13-31(24)28(33)30-21-7-5-6-20(29)15-21/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAZBZSRRIBITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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